2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide
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Overview
Description
2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, substituted with a 3-chlorophenyl group and a 4-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno[3,2-d]pyrimidine precursors with chlorinated aromatic compounds under controlled conditions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification process typically involves recrystallization and chromatographic techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and other regulatory proteins involved in cell signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-[(3-fluorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one .
- 3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one .
Uniqueness
2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and fluorobenzyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H15ClFN3O3S |
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Molecular Weight |
443.9 g/mol |
IUPAC Name |
2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C21H15ClFN3O3S/c22-14-2-1-3-16(10-14)26-20(28)19-17(8-9-30-19)25(21(26)29)12-18(27)24-11-13-4-6-15(23)7-5-13/h1-10H,11-12H2,(H,24,27) |
InChI Key |
RRDQAUVMDIKDDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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